o-Phthalaldehyde-d6
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Description
o-Phthalaldehyde (OPA) is a chemical compound with the formula C6H4(CHO)2 . It is one of three isomers of benzene dicarbaldehyde, related to phthalic acid . This pale yellow solid is a building block in the synthesis of heterocyclic compounds and a reagent in the analysis of amino acids . OPA dissolves in water solution at pH < 11.5 .
Synthesis Analysis
The compound was first described in 1887 when it was prepared from α,α,α’,α’-tetrachloro-o-xylene . A more modern synthesis is similar: the hydrolysis of the related tetrabromo-o-xylene using potassium oxalate, followed by purification by steam distillation . The reactivity of OPA is complicated by the fact that in water it forms both a mono- and dihydrate .
Molecular Structure Analysis
OPA is the chemical compound with the formula C6H4(CHO)2 . It is one of three isomers of benzene dicarbaldehyde, related to phthalic acid . This pale yellow solid is a building block in the synthesis of heterocyclic compounds and a reagent in the analysis of amino acids .
Chemical Reactions Analysis
The reactivity of OPA is complicated by the fact that in water it forms both a mono- and dihydrate . Its reactions with nucleophiles often involve the reaction of both carbonyl groups . OPA is used in a very sensitive fluorogenic reagent for assaying amines or sulfhydryls in solution .
Physical And Chemical Properties Analysis
OPA is a pale yellow solid . It has a molar mass of 134.134 g·mol−1 . It has a density of 1.19 g/mL . It has a melting point of 55.5–56 °C and a boiling point of 266.1 °C . It has low solubility in water .
Safety And Hazards
Future Directions
Depolymerizable polymers are stimuli-responsive materials triggered to depolymerize rapidly and completely into their constituent monomers on command . OPA is among the most thoroughly studied depolymerizable polymers . Judicious choice of substituents results in materials with a wide range of ceiling temperatures . These new polymers and their derivatives will enable researchers to access degradable materials with tunable thermal, physical, and chemical properties .
properties
IUPAC Name |
deuterio-(2,3,4,5-tetradeuterio-6-deuteriocarbonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H/i1D,2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLUXSQADUDCSB-MZWXYZOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])C(=O)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phthalaldehyde-d6 |
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